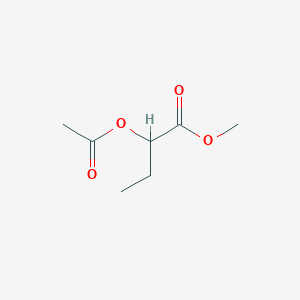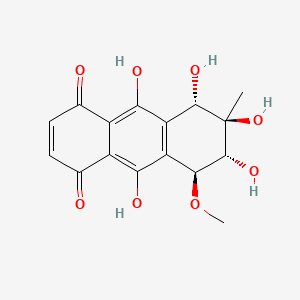
5,6,7,9,10-Pentahydroxy-8-methoxy-6-methyl-5,6,7,8-tetrahydroanthracene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R,3R,4S)-2,3,4,5,8-pentahydroxy-1-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione is a complex organic compound characterized by its multiple hydroxyl groups and a methoxy group attached to an anthracene-dione core. This compound is notable for its chiral centers, which contribute to its unique stereochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,3R,4S)-2,3,4,5,8-pentahydroxy-1-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control, solvent selection, and catalyst use.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,3R,4S)-2,3,4,5,8-pentahydroxy-1-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The anthracene-dione core can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
Scientific Research Applications
(1S,2R,3R,4S)-2,3,4,5,8-pentahydroxy-1-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1S,2R,3R,4S)-2,3,4,5,8-pentahydroxy-1-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites, while the anthracene-dione core can participate in redox reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(1S,2R,3R,4S)-2,3,4,5,8-pentahydroxy-1-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione: shares similarities with other anthracene derivatives, such as:
Uniqueness
The uniqueness of (1S,2R,3R,4S)-2,3,4,5,8-pentahydroxy-1-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to other anthracene derivatives.
Properties
CAS No. |
98670-84-9 |
|---|---|
Molecular Formula |
C16H16O8 |
Molecular Weight |
336.29 g/mol |
IUPAC Name |
(5S,6R,7R,8S)-6,7,8,9,10-pentahydroxy-5-methoxy-7-methyl-6,8-dihydro-5H-anthracene-1,4-dione |
InChI |
InChI=1S/C16H16O8/c1-16(23)14(21)10-9(13(24-2)15(16)22)11(19)7-5(17)3-4-6(18)8(7)12(10)20/h3-4,13-15,19-23H,1-2H3/t13-,14-,15+,16+/m0/s1 |
InChI Key |
IGGKQCNPZVWKCO-CAOSSQGBSA-N |
Isomeric SMILES |
C[C@@]1([C@@H]([C@H](C2=C([C@@H]1O)C(=C3C(=O)C=CC(=O)C3=C2O)O)OC)O)O |
Canonical SMILES |
CC1(C(C(C2=C(C1O)C(=C3C(=O)C=CC(=O)C3=C2O)O)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


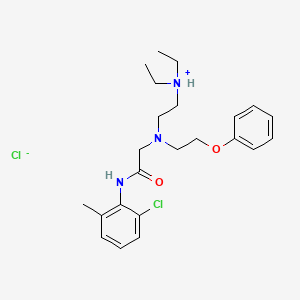
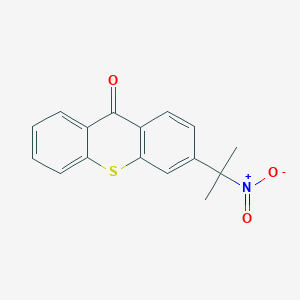
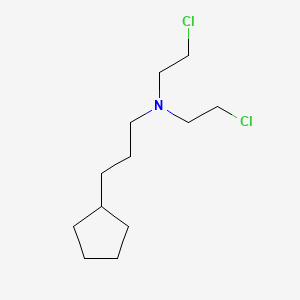
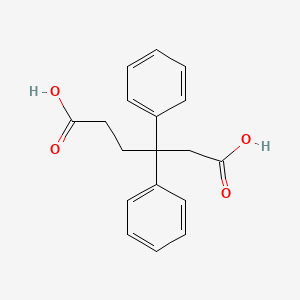

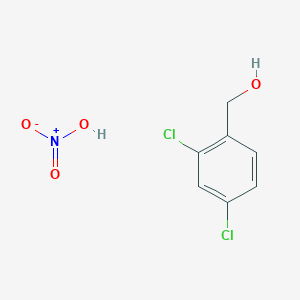
![2,4-Dibromo-6-[(3,5-dibromo-4-hydroxyphenyl)methyl]phenol](/img/structure/B14345888.png)
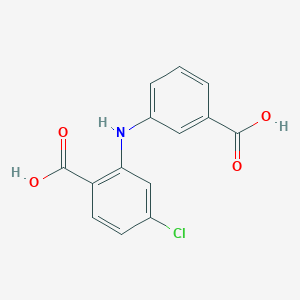
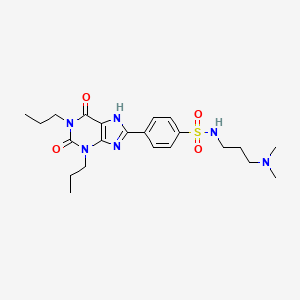
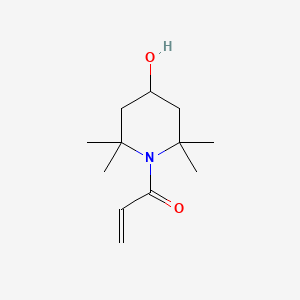
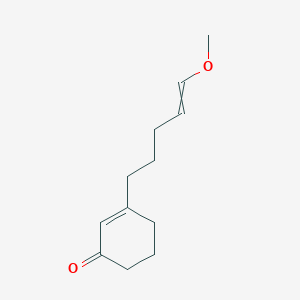
![4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(E)diazene-2,1-diyl]}bis(2-hydroxybenzaldehyde)](/img/structure/B14345926.png)
![Propanedinitrile, [(2,4-dihydroxyphenyl)methylene]-](/img/structure/B14345938.png)
